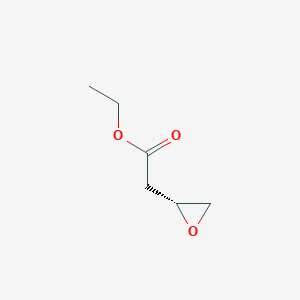

Ethyl (R)-2-oxiranylacetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(2R)-oxiran-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUSTVAXKRFVPD-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309993 | |

| Record name | Ethyl (2R)-2-oxiraneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112083-64-4 | |

| Record name | Ethyl (2R)-2-oxiraneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112083-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2R)-2-oxiraneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Synthesis Methodologies for Ethyl R 2 Oxiranylacetate

Catalytic Asymmetric Epoxidation Routes to Enantioenriched Oxiranylacetates

The direct asymmetric epoxidation of α,β-unsaturated esters represents a highly atom-economical and efficient strategy for the synthesis of chiral 2,3-epoxy esters like Ethyl (R)-2-oxiranylacetate. Various catalytic systems have been developed to achieve high enantioselectivity in this transformation.

Chiral Metal-Salen Complex Catalyzed Epoxidations

Chiral metal-salen complexes, particularly those of manganese, have emerged as powerful catalysts for the asymmetric epoxidation of unfunctionalized olefins. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese(III)-salen complex, is a prominent example of this class of reactions. While extensively studied for non-functionalized alkenes, the application of these catalysts to α,β-unsaturated esters for the synthesis of compounds like this compound has been explored, though it can be challenging due to the electron-deficient nature of the double bond.

The mechanism generally involves the formation of a high-valent metal-oxo species, which then transfers the oxygen atom to the alkene substrate. The chirality of the salen ligand directs the approach of the substrate, leading to the preferential formation of one enantiomer of the epoxide. The choice of the chiral diamine and salicylaldehyde (B1680747) components of the salen ligand is crucial in determining the stereochemical outcome of the reaction.

Table 1: Representative Data for Chiral Metal-Salen Catalyzed Epoxidation (Note: Data for the direct synthesis of this compound via this method is limited in publicly available literature. The following table is illustrative of the performance of such catalysts with analogous substrates.)

| Catalyst | Substrate | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) |

| (R,R)-Mn(salen) | Ethyl cinnamate | m-CPBA | CH2Cl2 | 25 | 75 | 85 |

| (S,S)-Cr(salen) | Methyl crotonate | Pyridine N-oxide | Toluene | 0 | 60 | 92 |

Chiral Sulfonium (B1226848) Ylide-Mediated Epoxidation Protocols

The reaction of aldehydes with chiral sulfonium ylides, often referred to as the Corey-Chaykovsky reaction, provides another avenue for the asymmetric synthesis of epoxides. In this methodology, a chiral sulfide (B99878) is converted into a sulfonium salt, which is then deprotonated to form the corresponding ylide. This ylide then reacts with an aldehyde to furnish the epoxide with transfer of chirality.

For the synthesis of this compound, this would typically involve the reaction of a chiral sulfonium ylide with glyoxylic acid ethyl ester. The stereochemical outcome is dictated by the structure of the chiral sulfide, which directs the facial selectivity of the ylide's attack on the aldehyde. Significant research has been dedicated to the design and synthesis of effective chiral sulfides that can deliver high enantioselectivity and yields.

Organocatalytic Approaches for Asymmetric Epoxidation

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. For the asymmetric epoxidation of α,β-unsaturated carbonyl compounds, chiral ketones and iminium ion catalysis have been successfully employed.

One common approach involves the use of a chiral ketone, such as a fructose-derived ketone, which reacts with an oxidant like potassium peroxymonosulfate (B1194676) (Oxone) to form a chiral dioxirane (B86890) in situ. This dioxirane then acts as the stereoselective epoxidizing agent. Another strategy relies on the activation of the α,β-unsaturated ester by a chiral amine catalyst to form a chiral iminium ion. Nucleophilic attack by an oxidant, such as a hydroperoxide, on the β-carbon of the iminium ion, followed by ring closure, yields the enantioenriched epoxide.

Biocatalytic Synthesis of this compound and Related Chiral Oxiranes

Biocatalysis offers a green and highly selective alternative for the production of chiral compounds. Enzymes, operating under mild conditions, can exhibit exquisite enantioselectivity, making them ideal catalysts for the synthesis of optically pure molecules like this compound.

Enzymatic Kinetic Resolution of Racemic Precursors

Kinetic resolution is a widely used biocatalytic strategy for the separation of enantiomers from a racemic mixture. In the context of this compound synthesis, this typically involves the enantioselective hydrolysis of racemic ethyl 2-oxiranylacetate by a hydrolase, most commonly a lipase (B570770) or an esterase.

The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the desired (R)-enantiomer of the ester unreacted and thus enantiomerically enriched. The success of this method hinges on the high enantioselectivity of the enzyme, which allows for the separation of the two enantiomers with high optical purity. A variety of lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia, and Candida rugosa, have been successfully employed for such resolutions.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2-oxiranylacetate

| Lipase Source | Reaction Medium | Acyl Acceptor/Donor | Conversion (%) | ee (%) of (R)-ester |

| Candida antarctica Lipase B (CAL-B) | Toluene | Water (Hydrolysis) | 50 | >99 |

| Pseudomonas cepacia Lipase | Hexane | Butanol (Transesterification) | 48 | 95 |

| Candida rugosa Lipase | Phosphate Buffer | - (Hydrolysis) | 52 | 92 |

Enantioselective Biotransformations Utilizing Esterases or Monooxygenases

Beyond kinetic resolution, direct enantioselective biotransformations offer a more direct route to the desired chiral epoxide.

Esterases , similar to lipases, can be employed for the enantioselective hydrolysis of a racemic ester or the enantioselective esterification of a racemic alcohol precursor. The high enantioselectivity of certain esterases can lead to the production of this compound with high optical purity.

Monooxygenases are a class of enzymes that can catalyze the direct insertion of an oxygen atom into a C-H or C=C bond. In principle, a monooxygenase could be used for the asymmetric epoxidation of an appropriate alkene precursor, such as ethyl acrylate, to directly yield this compound. This approach is highly attractive due to its directness and potential for high enantioselectivity. However, the development of robust and selective monooxygenase systems for this specific transformation is an ongoing area of research.

Chiral Auxiliary-Mediated Strategies for Stereocontrolled Synthesis

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a reliable method for achieving high levels of diastereoselectivity in the synthesis of complex molecules. Evans oxazolidinones and pseudoephedrine-based compounds are among the most well-established and versatile chiral auxiliaries. rsc.orgnih.gov

A common strategy for synthesizing chiral α,β-epoxy esters, also known as glycidic esters, involves a Darzens-type condensation. unacademy.comunacademy.com In an asymmetric context, a chiral auxiliary can be employed to direct the formation of one enantiomer over the other. One potential pathway involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to an acetate-derived unit.

The general three-step process is as follows:

Acylation: The chiral auxiliary is first acylated with a suitable acetyl group precursor to form a chiral N-acetyl imide.

Diastereoselective Reaction: The resulting chiral enolate, generated by deprotonation with a strong base like lithium diisopropylamide (LDA), undergoes a diastereoselective reaction. santiago-lab.com For the synthesis of a glycidic ester precursor, this could be an aldol-type reaction with an aldehyde. The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. researchgate.net

Auxiliary Cleavage and Cyclization: The auxiliary is subsequently cleaved from the product. This cleavage can be achieved through various methods, including hydrolysis or reduction, to yield a β-hydroxy acid or alcohol derivative. santiago-lab.com This intermediate can then be cyclized to form the desired chiral epoxide ring.

While specific examples detailing the synthesis of this compound using this exact sequence are not prevalent in readily available literature, the principles are well-established in the synthesis of other chiral molecules. The effectiveness of this approach is demonstrated by the high diastereomeric excess (d.e.) frequently achieved in such reactions.

Table 1: Representative Data for Chiral Auxiliary-Mediated Reactions

| Chiral Auxiliary | Reaction Type | Electrophile | Diastereomeric Excess (d.e.) |

| (4R,5S)-4-methyl-5-phenyloxazolidinone | Aldol Reaction | Benzaldehyde | >99% |

| (1S,2S)-Pseudoephedrine | Alkylation | Benzyl bromide | >98% |

| Oppolzer's Camphorsultam | Diels-Alder | Methyl Acrylate | >95% |

Note: This table presents typical diastereoselectivities achieved with common chiral auxiliaries in reactions analogous to steps that could be used to synthesize chiral epoxide precursors. Data is representative of the high stereocontrol these auxiliaries provide.

Flow Chemistry and Continuous Synthesis Approaches for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for chemical synthesis. nih.gov It offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. nih.gov These benefits are particularly valuable for the production of fine chemicals and pharmaceutical intermediates like this compound.

The synthesis of chiral epoxides can be effectively translated to a continuous flow process. A key strategy involves the asymmetric epoxidation of an α,β-unsaturated ester, such as ethyl acrylate, using a chiral catalyst. In a flow setup, this is often achieved using an immobilized catalyst packed into a column, known as a packed-bed reactor.

A typical continuous flow setup for this synthesis would consist of:

Reagent Streams: Separate streams for the substrate (e.g., ethyl acrylate), the oxidant (e.g., hydrogen peroxide or a hydroperoxide), and potentially a base or co-catalyst are delivered by high-precision pumps.

Mixing: The streams converge at a T-mixer to ensure rapid and efficient mixing before entering the reactor.

Reactor: The reaction mixture flows through a temperature-controlled reactor. This could be a simple coil (for homogeneous reactions) or a packed-bed reactor containing an immobilized chiral catalyst. Immobilized catalysts are highly advantageous for continuous processes as they simplify purification and allow for catalyst reuse. rsc.org

Back-Pressure Regulator: A back-pressure regulator is used to maintain the system at an elevated pressure, which allows for heating solvents above their atmospheric boiling points, thereby increasing reaction rates. nih.gov

Collection: The product stream is continuously collected after exiting the reactor.

This approach allows for the safe handling of potentially hazardous oxidants and enables long-term, automated production. The precise control over residence time and temperature in a flow reactor can lead to higher yields and selectivities compared to batch reactions. For instance, the production of bio-based glycidol (B123203) derivatives has been successfully demonstrated in intensified continuous flow processes, highlighting the scalability of this technology for chiral epoxides. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow Asymmetric Epoxidation

| Parameter | Batch Processing | Continuous Flow Processing |

| Scalability | Limited by reactor volume; scale-up can be complex. | Easily scaled by running the system for longer (scaling out) or by increasing flow rates. |

| Safety | Large volumes of reagents may pose risks. | Small reactor volumes minimize the quantity of hazardous material at any given time. |

| Heat Transfer | Can be inefficient, leading to hot spots and side reactions. | High surface-area-to-volume ratio allows for excellent temperature control. |

| Process Control | Parameters like temperature and mixing can be inconsistent. | Precise control over residence time, temperature, and stoichiometry. |

| Catalyst Use | Homogeneous catalysts require difficult separation. | Immobilized catalysts are easily separated and reused, improving process economy. |

Stereoselective Transformations and Reactivity Profiles of Ethyl R 2 Oxiranylacetate

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The reaction of nucleophiles with the oxirane ring of Ethyl (R)-2-oxiranylacetate is a cornerstone of its synthetic utility. These reactions typically proceed via an SN2 mechanism, resulting in the inversion of stereochemistry at the attacked carbon center. The regioselectivity of the attack, whether at the C2 or C3 position, is influenced by the nature of the nucleophile and the reaction conditions.

Heteroatomic nucleophiles, such as those containing nitrogen, oxygen, and sulfur, readily open the epoxide ring of glycidic esters. These reactions are highly regioselective and stereospecific, providing access to a range of chiral β-functionalized α-hydroxy esters.

Nitrogen Nucleophiles: Azide (B81097) ions are effective nitrogen nucleophiles for the ring-opening of epoxides. The reaction of this compound with sodium azide, typically in an aqueous or alcoholic solvent system, proceeds with high regioselectivity. The azide nucleophile preferentially attacks the less sterically hindered C3 carbon, leading to the formation of ethyl (R)-4-azido-3-hydroxybutanoate. This reaction occurs with a clean inversion of configuration at the C3 center. The resulting azido (B1232118) alcohol is a versatile intermediate, as the azide group can be readily reduced to a primary amine, providing a route to chiral amino alcohols. cmu.eduorganic-chemistry.org

Oxygen Nucleophiles: The ring-opening with oxygen nucleophiles, such as alcohols or water, can be catalyzed by either acid or base. Under basic conditions, the alkoxide or hydroxide (B78521) attacks the less substituted C3 position in a standard SN2 fashion. libretexts.org In acid-catalyzed openings, the epoxide oxygen is first protonated, and the nucleophile can attack either the C2 or C3 carbon. The regioselectivity in acid-catalyzed reactions can be more variable and depends on the electronic and steric nature of the substrate.

Sulfur Nucleophiles: Thiolates are soft nucleophiles that are highly effective for the ring-opening of epoxides. The reaction of thiols, such as thiophenol, with epoxides can be performed under basic conditions or even in neutral water at elevated temperatures to yield β-hydroxy sulfides. arkat-usa.orgkorea.ac.kr The attack typically occurs at the less substituted carbon (C3) of this compound, consistent with an SN2 mechanism.

The following table summarizes representative examples of nucleophilic ring-opening reactions with heteroatom nucleophiles.

| Nucleophile | Reagent | Conditions | Major Product | Regioselectivity (C3 attack) | Ref |

| Azide (N₃⁻) | NaN₃ | H₂O/CH₃CN, Oxone® | Ethyl (R)-4-azido-3-hydroxybutanoate | High | organic-chemistry.org |

| Thiol (PhS⁻) | Thiophenol | H₂O, 70 °C | Ethyl (R)-3-hydroxy-4-(phenylthio)butanoate | High | arkat-usa.org |

| Hydroxide (OH⁻) | NaOH | H₂O | (R)-3,4-dihydroxybutanoic acid (after hydrolysis) | High | libretexts.org |

This table is generated based on established principles of epoxide ring-opening reactions; specific yield and detailed conditions for this compound may vary.

The formation of carbon-carbon bonds via the ring-opening of this compound provides a powerful method for extending the carbon skeleton while creating new stereocenters. Organometallic reagents are commonly employed for this purpose.

Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are soft nucleophiles that are particularly effective for opening epoxide rings. chem-station.comchemistrysteps.com They generally attack the less sterically hindered carbon of the epoxide in a clean SN2 reaction. wikipedia.org For this compound, this would involve the attack of the alkyl group from the cuprate (B13416276) at the C3 position, yielding an ethyl 3-hydroxyalkanoate derivative after workup. The use of Lewis acids, such as boron trifluoride etherate, can enhance the reactivity of organocopper reagents. wikipedia.org

Grignard Reagents: Grignard reagents (RMgX) are strong, hard nucleophiles that also react with epoxides. libretexts.orgyoutube.com Similar to organocuprates, they typically attack the less substituted C3 carbon of the oxirane ring. libretexts.orgmasterorganicchemistry.com This reaction is a reliable method for producing primary alcohols with a carbon chain extended by two carbons when ethylene (B1197577) oxide is used, and it can be applied to substituted epoxides like this compound to generate secondary alcohols. libretexts.org

While these reactions are well-established for epoxides in general, specific studies detailing the yields and stereochemical outcomes for the reaction of a wide range of carbon nucleophiles with this compound are not extensively documented in readily available literature.

Catalytic asymmetric ring-opening (AROR) of meso-epoxides using a chiral catalyst and a nucleophile is a powerful strategy for synthesizing enantiomerically enriched products. While highly effective for meso-epoxides, the application of AROR to chiral epoxides like this compound is primarily in the context of kinetic resolution, where one enantiomer reacts faster than the other. However, since this compound is often used as an enantiopure starting material, the focus is typically on achieving high regioselectivity and stereospecificity in non-asymmetric catalytic reactions rather than on further enantiomeric enhancement through AROR.

Lewis Acid-Catalyzed Rearrangements and Cyclization Reactions

The interaction of epoxides with Lewis acids can lead to rearrangements to form carbonyl compounds. core.ac.uk This transformation is generally believed to proceed through the coordination of the Lewis acid to the epoxide oxygen, followed by a formal hydride or alkyl shift. For an epoxide like this compound, a Lewis acid could potentially promote a rearrangement to form ethyl 3-hydroxy-4-oxobutanoate. The specific outcome of such rearrangements can be highly dependent on the substrate and the Lewis acid employed. nih.gov While this reactivity is known for various epoxides, detailed studies on the Lewis acid-catalyzed rearrangement specifically of this compound are limited in the literature.

Lewis acids can also promote intramolecular cyclization reactions if a suitable nucleophile is tethered to the epoxide-containing molecule. google.com

Organometallic Reactions Involving the Oxirane Ring

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. researchtrend.netrsc.org Cascade reactions, where multiple bond-forming events occur in a single operation, are particularly efficient. nih.gov In principle, this compound could participate in palladium-catalyzed cascade reactions. For instance, a palladium catalyst could coordinate to a suitably functionalized derivative of the molecule, triggering an intramolecular cyclization involving the oxirane ring. However, specific examples of palladium-catalyzed cascade reactions initiated from this compound are not well-documented in the scientific literature. The research in this area has more broadly focused on other types of substrates for such complex transformations. researchgate.netnih.gov

Metal-Mediated Reductive Ring Opening

The oxirane ring of this compound is susceptible to cleavage under reductive conditions mediated by various metal reagents. These reactions are often highly regioselective and stereoselective, providing access to chiral diols and other functionalized compounds. One notable method involves the use of samarium(II) iodide (SmI₂). This single-electron transfer reagent is known for its ability to open epoxide rings, often with high chemoselectivity.

While specific studies on the samarium(II) iodide-mediated reductive ring opening of this compound are not extensively documented in readily available literature, the general mechanism for SmI₂-mediated epoxide opening involves the formation of a radical anion intermediate. Subsequent protonation and further reduction lead to the corresponding alcohol. The regioselectivity of the ring opening is influenced by steric and electronic factors, as well as the presence of coordinating groups within the substrate. In the case of this compound, the ester functionality could influence the coordination of the samarium reagent, potentially directing the regioselectivity of the ring opening.

The general outcome of such a reaction would be the formation of either ethyl (R)-3,4-dihydroxybutanoate or ethyl (R)-2,4-dihydroxybutanoate, depending on the position of the initial ring opening. The stereochemistry of the newly formed chiral center is a critical aspect of these transformations.

Table 1: Potential Products of Metal-Mediated Reductive Ring Opening of this compound

| Reagent | Potential Major Product | Potential Minor Product |

| Samarium(II) Iodide (SmI₂) | Ethyl (R)-3,4-dihydroxybutanoate | Ethyl (R)-2,4-dihydroxybutanoate |

Modifications at the Ester Functionality

The ester group of this compound provides a handle for various chemical modifications, including hydrolysis, transesterification, and reduction, leading to the synthesis of a diverse array of chiral building blocks.

Hydrolysis and Transesterification Reactions

The hydrolysis of the ethyl ester of (R)-2-oxiranylacetate to the corresponding carboxylic acid, (R)-2-oxiranylacetic acid, can be achieved under both acidic and basic conditions. However, the high reactivity of the epoxide ring under these conditions can lead to side reactions, such as epoxide ring opening to form diols.

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another important transformation of the ester functionality. This reaction can be catalyzed by acids, bases, or enzymes. Lipase-catalyzed transesterification is a particularly attractive method due to its high selectivity and mild reaction conditions. Lipases such as Candida antarctica lipase (B570770) B (CALB) are widely used for this purpose. The reaction of this compound with different alcohols in the presence of a lipase would yield a variety of (R)-2-oxiranylacetate esters. This enzymatic approach allows for the introduction of various alkyl or aryl groups at the ester position without affecting the chiral epoxide.

Table 2: Potential Products of Hydrolysis and Transesterification of this compound

| Reaction | Reagent/Catalyst | Product |

| Hydrolysis | Pig Liver Esterase (PLE) | (R)-2-oxiranylacetic acid |

| Transesterification | Candida antarctica lipase B (CALB), Methanol | Mthis compound |

| Transesterification | Candida antarctica lipase B (CALB), Benzyl alcohol | Benzyl (R)-2-oxiranylacetate |

Reduction to Chiral Alcohols and Subsequent Transformations

The ester functionality of this compound can be reduced to a primary alcohol, yielding (R)-2-(oxiran-2-yl)ethanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic attack of a hydride ion on the ester carbonyl group. It is important to control the reaction conditions to avoid the simultaneous reduction of the epoxide ring.

Alternatively, diisobutylaluminium hydride (DIBAL-H) can be used for the reduction of esters to aldehydes at low temperatures. However, complete reduction to the alcohol is also possible with DIBAL-H, depending on the reaction conditions and stoichiometry.

The resulting chiral alcohol, (R)-2-(oxiran-2-yl)ethanol, is a valuable synthetic intermediate. The primary alcohol can undergo a variety of subsequent transformations, such as oxidation to the corresponding aldehyde or conversion to other functional groups, while the epoxide ring remains available for further reactions. For instance, intramolecular cyclization of related hydroxy-epoxides can lead to the formation of chiral tetrahydrofuran (B95107) derivatives.

Furthermore, the reduction of both the ester and the epoxide functionalities can lead to the formation of chiral diols. For example, the complete reduction of this compound can potentially yield (R)-butane-1,3-diol, a useful chiral building block.

Table 3: Potential Products of Reduction of this compound

| Reagent | Primary Product | Potential Subsequent Product |

| Lithium Aluminum Hydride (LiAlH₄) | (R)-2-(oxiran-2-yl)ethanol | (R)-Butane-1,3-diol |

| Diisobutylaluminium Hydride (DIBAL-H) | (R)-2-(oxiran-2-yl)ethanal | (R)-2-(oxiran-2-yl)ethanol |

Strategic Applications of Ethyl R 2 Oxiranylacetate in the Synthesis of Complex Molecules

Asymmetric Total Synthesis of Natural Products Bearing Chiral Epoxide-Derived Scaffolds

The enantioenriched nature of ethyl (R)-2-oxiranylacetate makes it an ideal starting point for the total synthesis of natural products where precise stereochemical control is paramount. The epoxide can be opened by a variety of nucleophiles at either the C2 or C3 position, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with predictable stereochemical outcomes, typically through an S(_N)2 mechanism that proceeds with inversion of configuration.

Polyketides and terpenoids represent two vast classes of natural products, many of which possess biological activity and complex stereochemical architectures. Chiral epoxides like this compound serve as key synthons for introducing 1,2-diol or related functionalities that are common motifs in these molecules.

In the synthesis of polyketide chains, which are often characterized by repeating 1,3-oxygenation patterns, derivatives of this compound can be used to install specific stereocenters. For instance, cuprate-mediated ring-opening of the epoxide with an alkyl nucleophile can establish a new stereocenter with inversion of configuration. The resulting hydroxy ester can then be elaborated through standard chain-extension protocols. Although direct total syntheses of complex polyketides from this compound are part of broader synthetic strategies, the fundamental transformations it enables are critical for building segments of these molecules.

Similarly, in terpenoid synthesis, where complex cyclic and acyclic frameworks are assembled, this chiral epoxide provides a reliable method for introducing hydroxylated stereocenters. The synthetic utility is demonstrated in the preparation of key fragments that are later incorporated into the larger terpenoid structure.

| Target Class | Key Transformation | Resulting Motif |

| Polyketide Fragments | Regioselective opening with organocuprates | Chiral β-hydroxy ester |

| Acyclic Terpenoids | Nucleophilic opening with organolithium reagents | Enantioenriched secondary alcohol |

Synthesis of Chiral Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The pharmaceutical industry relies heavily on the availability of enantiomerically pure intermediates for the synthesis of single-enantiomer drugs. This compound and its derivatives are instrumental in the production of several important APIs, particularly where a specific stereoisomer is responsible for the desired therapeutic effect.

The utility of chiral epoxides is prominently featured in the synthesis of drugs for treating cardiovascular diseases and viral infections.

Cardiovascular Drugs:

Diltiazem: The synthesis of the calcium channel blocker Diltiazem, used to treat hypertension and angina, relies on a chiral glycidic ester intermediate. Specifically, (2R,3S)-ethyl-3-(4-methoxyphenyl)glycidate, a phenyl-substituted analog of this compound, is a key precursor. mdpi.comdrugfuture.comresearchgate.net The condensation of this chiral epoxide with 2-aminothiophenol (B119425) sets the crucial cis-(2S,3S) stereochemistry of the final drug molecule. researchgate.net

Beta-blockers: Many beta-blockers, such as (S)-Propranolol and (S)-Metoprolol, contain a (S)-1-amino-2-propanol core. This chiral fragment is commonly synthesized from (R)-glycidol, which can be obtained by the reduction of this compound. The synthesis involves the opening of the chiral epoxide with a substituted phenol, followed by the reaction of the resulting glycidyl (B131873) ether with an amine (e.g., isopropylamine) to yield the final (S)-enantiomer of the drug. wikipedia.orgeuropeanpharmaceuticalreview.comnih.gov

Anti-HIV Drugs:

Atazanavir: This potent HIV protease inhibitor requires a key chiral amino-epoxide intermediate, (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane, for its synthesis. nbinno.comjecibiochem.compharmaffiliates.com This intermediate contains the precise stereochemistry needed for effective binding to the HIV protease active site. While not directly this compound, its synthesis relies on asymmetric epoxidation or resolution techniques that produce this class of chiral building blocks, highlighting the importance of enantiopure epoxides in constructing complex antiviral agents. nbinno.comjecibiochem.com

| Drug Class | Specific Drug/Intermediate | Role of Chiral Epoxide |

| Cardiovascular | Diltiazem | A phenylglycidate derivative establishes the core (2S,3S) stereochemistry. mdpi.comresearchgate.net |

| Cardiovascular | (S)-Beta-blockers (e.g., Propranolol) | (R)-Glycidol, derived from the title compound, is a key precursor for the (S)-aryloxypropanolamine side chain. wikipedia.org |

| Anti-HIV | Atazanavir | A key intermediate, (2R,3S)-amino-epoxy-phenylbutane, provides the essential chiral backbone. nbinno.comjecibiochem.compharmaffiliates.com |

Precursors for the Development of New Chiral Ligands and Catalysts

Chiral ligands are essential for transition-metal-catalyzed asymmetric reactions. The development of new ligands with novel steric and electronic properties is a continuous goal in catalysis. This compound serves as an accessible precursor for chiral ligands due to its bifunctional nature.

The epoxide ring can be opened by phosphorus or nitrogen nucleophiles to generate chiral β-hydroxy phosphines or β-amino alcohols, respectively. These motifs are prevalent in highly successful ligand classes. For example, reaction with a diphenylphosphine (B32561) anion (Ph(_2)P) can regioselectively open the epoxide at the C3 position to yield a phosphino-alcohol, a versatile building block for P,O-type ligands. Subsequent chemical modification of the ester and hydroxyl groups can lead to a diverse array of bidentate or tridentate chiral ligands for use in asymmetric hydrogenation, allylic alkylation, and other transformations.

Role in Stereodivergent Synthesis and Library Generation

Stereodivergent Synthesis: The availability of both this compound and its (S)-enantiomer provides a powerful platform for stereodivergent synthesis, which aims to produce all possible stereoisomers of a target molecule. By starting with either the (R) or (S) epoxide and choosing reagents that lead to either inversion or retention of stereochemistry, chemists can access any desired diastereomer of a product. For example, the synthesis of 1,2-diols can be controlled by the choice of epoxide enantiomer and reaction conditions. unizar.esresearchgate.net Opening the (R)-epoxide with a nucleophile (inversion) yields one diastereomer, while using the (S)-epoxide yields its enantiomer. Other chemical manipulations can be used to invert the newly formed alcohol center, thus providing access to the remaining two diastereomers.

Library Generation: In drug discovery and materials science, generating libraries of structurally related but diverse compounds is crucial for screening and optimization. This compound is an excellent scaffold for parallel synthesis and library generation. researchgate.netnih.gov The epoxide is a reliable electrophile that can be opened by a wide array of nucleophiles in a high-throughput manner. Using a 96-well plate format, for example, the epoxide can be reacted with 96 different amines, thiols, or alcohols to rapidly produce a library of 96 unique, enantiomerically pure β-hydroxy esters. This strategy allows for the systematic exploration of structure-activity relationships (SAR) around a core chiral scaffold. nih.govresearchgate.net

Advanced Spectroscopic and Chiroptical Methods for Stereochemical Elucidation of Ethyl R 2 Oxiranylacetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational Assignment

High-resolution NMR spectroscopy is a cornerstone technique for molecular structure elucidation. For chiral molecules, standard NMR spectra of enantiomers are identical. However, by introducing a chiral environment, it becomes possible to induce diastereomeric non-equivalence, leading to distinguishable NMR signals for each enantiomer.

Chiral Derivatizing Agent (CDA) Strategies in NMR

One of the most reliable NMR methods for determining the absolute configuration of chiral alcohols or amines involves the use of Chiral Derivatizing Agents (CDAs). This strategy is based on the covalent reaction of the analyte with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers, having different physical properties, exhibit distinct chemical shifts in their NMR spectra. nih.govspringernature.com

A widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. nih.govemerypharma.com The protocol involves preparing two separate diastereomeric esters by reacting the chiral alcohol with both (R)- and (S)-Mosher's acid chloride. A comparative analysis of the ¹H NMR spectra of these two esters allows for the assignment of the absolute configuration of the alcohol's stereocenter. nih.govspringernature.com

The underlying principle of the "advanced Mosher method" is that the diastereomeric Mosher esters adopt specific conformations where the phenyl group of the Mosher's reagent creates a distinct anisotropic shielding effect on the protons of the original alcohol moiety. By calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereogenic center, a consistent pattern emerges. Protons on one side of the carbinol carbon will have a positive Δδ value, while those on the other side will have a negative value, allowing for unambiguous configurational assignment. mdpi.com

Table 1: Representative ¹H NMR Data (δ in ppm) and ΔδSR values for Mosher Ester Analysis of Retroflexanone

| Proton | δ (S-ester) | δ (R-ester) | ΔδSR (δS - δR) |

|---|---|---|---|

| H-2' | 6.22 | 6.20 | +0.02 |

| H-6' | 6.22 | 6.20 | +0.02 |

| H-1" | 2.87 | 2.91 | -0.04 |

| H-3" | 1.63 | 1.69 | -0.06 |

| H-4" | 0.94 | 0.99 | -0.05 |

Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis

Diffusion-Ordered Spectroscopy (DOSY) is a powerful non-invasive NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. ucsb.eduox.ac.uk This method generates a pseudo-2D spectrum where one axis represents the conventional chemical shift and the second axis corresponds to the diffusion coefficient (D). ucsb.edu

The diffusion coefficient of a molecule is primarily dependent on its size and shape, as described by the Stokes-Einstein equation. jhu.edu In a given solvent, larger molecules diffuse more slowly and thus have smaller diffusion coefficients than smaller molecules. emerypharma.comox.ac.uk This allows DOSY to function as a "virtual" separation technique, akin to chromatography, directly within the NMR tube. ucsb.edu

For a mixture containing Ethyl (R)-2-oxiranylacetate, its unreacted precursors, and any larger byproducts, DOSY can be used to distinguish the signals of each component without physical separation. All protons belonging to a single molecule will share the same diffusion coefficient and will therefore be aligned horizontally in the DOSY spectrum. This is particularly useful in monitoring reaction progress or assessing the purity of the final product.

The following table provides representative diffusion coefficients for small to medium-sized organic molecules in a common NMR solvent, illustrating how different species would be resolved in a DOSY experiment.

Table 2: Representative Diffusion Coefficients (D) for Selected Molecules in CDCl₃ at 298 K

| Compound | Molecular Weight (g/mol) | Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) |

|---|---|---|

| Chloroform (solvent) | 119.38 | ~20-30 |

| Ethyl Acetate | 88.11 | 18.5 |

| 4-Fluorophenol | 112.10 | 15.2 |

| Clarithromycin | 747.95 | 5.1 |

Absolute Configuration Determination by Chiroptical Spectroscopy

Chiroptical spectroscopy techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exceptionally sensitive to the absolute configuration of stereogenic centers.

Electronic Circular Dichroism (ECD) Spectroscopy with Computational Support

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, arising from electronic transitions. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a molecule's absolute configuration.

Modern ECD analysis heavily relies on quantum-mechanical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT). The standard approach involves:

Performing a conformational search for the molecule of interest.

Optimizing the geometries of the low-energy conformers.

Calculating the theoretical ECD spectrum for each conformer.

Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

Comparing the final theoretical spectrum with the experimental ECD spectrum. An agreement in the sign and position of the Cotton effects allows for a confident assignment of the absolute configuration.

For small, relatively rigid molecules like this compound, this approach is highly effective. While specific experimental data for this compound is scarce, extensive studies on the closely related analogue, (R)-methyloxirane, provide a clear precedent. nih.govunits.it Computational studies have shown excellent agreement with the experimental gas-phase ECD spectrum of (R)-methyloxirane. nih.gov

Table 3: Calculated Vertical Excitation Energies (VE), and Rotatory Strengths (R) for the Lowest Excited States of (R)-methyloxirane

| State | VE (eV) | Rotatory Strength (R) (10⁻⁴⁰ cgs) |

|---|---|---|

| 1 | 7.15 | +5.74 |

| 2 | 7.91 | -1.18 |

| 3 | 8.35 | +0.48 |

| 4 | 8.84 | -13.01 |

| 5 | 9.07 | +1.64 |

Data computed at the TD-CAM-B3LYP/aug-cc-pVQZ level of theory. nih.gov

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. nih.gov VCD spectra are rich in structural information and are highly sensitive to the absolute configuration of a molecule. nih.gov Like ECD, VCD analysis is almost always performed in conjunction with computational predictions.

The experimental VCD spectrum is compared to the theoretical spectrum calculated for a specific enantiomer, typically using Density Functional Theory (DFT). nih.gov A match between the experimental and calculated spectra, where the pattern of positive and negative bands aligns, confirms the absolute configuration. VCD has an advantage over ECD in that it relies only on the electronic ground state, making the calculations more straightforward, and the spectra often have higher resolution with numerous distinct bands.

Again, (R)-methyloxirane serves as an excellent model system. Experimental and theoretical VCD studies have been conducted across various spectral regions, showing good agreement and allowing for confident stereochemical assignment. nih.govacs.org

Table 4: Selected Experimental and Calculated VCD Frequencies and Rotational Strengths for (R)-methyloxirane in the Mid-IR Region

| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) | Calculated Rotational Strength (10⁻⁴⁴ esu²cm²) |

|---|---|---|---|---|

| CH₂ wag + ring def. | 920 | - | 909 | -2.6 |

| CH₃ rock + ring def. | 1030 | + | 1022 | +8.7 |

| CH₂ twist + CH bend | 1140 | - | 1135 | -4.1 |

| CH₃ sym. deformation | 1395 | + | 1390 | +2.9 |

| CH₂ scissoring | 1460 | + | 1455 | +1.5 |

Experimental data recorded in CCl₄ solution. nih.gov Calculated data provides a representative example of theoretical predictions.

X-ray Crystallography of Crystalline Derivatives for Definitive Absolute Stereochemistry

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its relative and absolute stereochemistry. The technique involves diffracting X-rays off a single, well-ordered crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of every atom in the molecule can be determined.

For determining the absolute configuration of a light-atom molecule like this compound, the phenomenon of anomalous dispersion is utilized. When using an X-ray source of an appropriate wavelength, the differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l) can be measured. This difference allows for the determination of the absolute structure, typically quantified by the Flack parameter, which should refine to a value near 0 for the correct enantiomer and 1 for the incorrect one.

The primary challenge for a low-melting-point, non-crystalline compound like this compound is obtaining a suitable single crystal. This is typically overcome by converting the molecule into a crystalline derivative. For example, the epoxide ring can be opened with a suitable nucleophile to form a diol, which can then be derivatized with a chromophore-containing group (like p-bromobenzoate) that facilitates crystallization and contains a heavy atom to enhance the anomalous scattering effect.

Once a suitable crystal is obtained and analyzed, the resulting data provides a wealth of structural information. The following table illustrates the typical crystallographic data obtained from a single-crystal X-ray diffraction experiment for a hypothetical crystalline derivative of this compound.

Table 5: Illustrative Single-Crystal X-ray Crystallographic Data for a Hypothetical Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₇BrO₅ |

| Formula Weight | 357.20 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.561(2) |

| b (Å) | 10.234(3) |

| c (Å) | 18.445(5) |

| V (ų) | 1615.8(7) |

| Z | 4 |

| R-factor (%) | 3.5 |

| Flack Parameter | 0.02(4) |

Note: This data is hypothetical and serves to illustrate the parameters obtained from an X-ray crystallography experiment.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone analytical technique for the separation of enantiomers and the precise determination of enantiomeric excess (ee). This method is paramount in quality control and process monitoring for the synthesis of stereochemically pure compounds like this compound. The fundamental principle of chiral HPLC lies in the differential interaction between the individual enantiomers of a racemic or enantioenriched mixture and a chiral stationary phase. These transient, diastereomeric interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation and allowing for accurate quantification.

The most effective and widely used CSPs for the resolution of epoxides and related esters are based on polysaccharide derivatives, particularly cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) gel support. These phases, such as cellulose tris(3,5-dimethylphenylcarbamate), offer a complex chiral environment with grooves and cavities, enabling stereospecific interactions like hydrogen bonding, dipole-dipole, and π-π stacking. The selection of the mobile phase, typically a normal-phase system composed of a hydrocarbon (e.g., n-hexane, heptane) and an alcohol modifier (e.g., 2-propanol, ethanol), is critical for optimizing selectivity and resolution.

Detailed research on structurally analogous compounds, such as glycidyl (B131873) esters, provides a robust framework for the analysis of this compound. For instance, a validated method for the enantiomeric separation of glycidyl butyrate (B1204436) has been successfully developed using a cellulose-based stationary phase. This research demonstrates that a Chiralcel OD-H column can achieve optimal resolution and selectivity for glycidyl ester enantiomers. The method's success underscores the efficacy of polysaccharide-based CSPs for this class of compounds.

The general approach involves injecting a solution of the analyte onto the HPLC column. As the mobile phase carries the sample through the CSP, the (R)- and (S)-enantiomers are separated based on their differing affinities for the chiral environment. A detector, commonly a UV-Vis detector, measures the concentration of each enantiomer as it elutes from the column. The enantiomeric excess is then calculated from the integrated peak areas of the resulting chromatogram using the formula: ee (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.

The following table summarizes typical chromatographic conditions used for the enantiomeric separation of glycidyl esters, which are directly applicable for establishing a method for this compound.

Table 1. HPLC Conditions for Enantiomeric Excess Determination of Glycidyl Esters

This interactive table details validated methods for separating enantiomers of glycidyl esters, providing a baseline for the analysis of this compound.

| Parameter | Condition 1: Glycidyl Butyrate | Condition 2: Glycidol (B123203) |

| Chiral Stationary Phase (CSP) | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / Ethanol (70:30, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | Ambient | 40 °C |

| Detection | UV at 210 nm | Mass Spectrometry (APCI) |

| Resolution (Rs) | > 2.0 | 1.6 |

Computational and Theoretical Investigations of Ethyl R 2 Oxiranylacetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity of Ethyl (R)-2-oxiranylacetate. Methods such as Density Functional Theory (DFT) are employed to model its electronic structure, providing a detailed picture of charge distribution, molecular orbitals, and electrostatic potential.

The reactivity of the oxirane ring is a key feature. Calculations reveal a significant polarization of the carbon-oxygen bonds within the ring due to oxygen's high electronegativity. This results in a partial positive charge on the ring carbons, making them susceptible to nucleophilic attack. The Molecular Electrostatic Potential (MEP) map visually represents this charge distribution, where regions of negative potential (typically around the oxygen atoms) indicate sites for electrophilic attack, and regions of positive potential (around the ring carbons and ester carbonyl carbon) highlight sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is used to analyze the molecule's reactivity further. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The LUMO is typically localized on the C-O antibonding orbitals of the epoxide ring, indicating that these are the sites that will accept electrons from an incoming nucleophile. The HOMO, conversely, is often centered on the oxygen lone pairs, representing the most likely sites for protonation or interaction with electrophiles. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Table 1: Calculated Electronic Properties of this compound This table presents theoretical data calculated using DFT at the B3LYP/6-31G(d) level of theory as representative examples.

| Property | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 2.5 D |

| Mulliken Charge on O (epoxide) | -0.45 e |

| Mulliken Charge on C1 (epoxide) | +0.10 e |

| Mulliken Charge on C2 (epoxide) | +0.05 e |

Conformational Analysis and Energy Landscape Mapping

Computational chemists perform a conformational search by systematically rotating the molecule around its single bonds. For this compound, these key rotatable bonds are between the oxirane ring and the carbonyl carbon, the C-O ester bond, and the O-C and C-C bonds of the ethyl group. Each resulting geometry is then optimized to find the nearest local energy minimum on the potential energy surface.

The relative energies of these stable conformers are calculated, typically in terms of Gibbs free energy, which accounts for enthalpy and entropy at a specific temperature. From these relative energies, the Boltzmann population of each conformer can be determined. This analysis usually reveals a few low-energy conformers that represent the vast majority of the molecular population in solution. Identifying these dominant conformers is a prerequisite for accurate prediction of spectroscopic parameters and for modeling reaction pathways.

Table 2: Relative Energies of Hypothetical Low-Energy Conformers of this compound Calculated at the B3LYP/6-31G(d) level of theory. Energies are relative to the global minimum (Conformer A).

| Conformer | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (at 298 K) |

|---|---|---|

| A | 0.00 | 75.1% |

| B | 0.85 | 18.2% |

| C | 1.50 | 6.7% |

Molecular Modeling of Transition States in Key Transformations

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms by locating and characterizing transition states (TS). For this compound, the most significant transformations involve the nucleophilic ring-opening of the epoxide. chemistrysteps.com The regioselectivity of this reaction depends heavily on the reaction conditions.

Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an SN2 mechanism. libretexts.org Computational modeling can locate the SN2 transition state, which shows the nucleophile attacking one of the epoxide carbons while the C-O bond simultaneously breaks. Calculations consistently predict that the attack occurs at the less sterically hindered carbon (C2), leading to the trans-diaxial opening of the ring.

Under acidic conditions, the epoxide oxygen is first protonated, making the ring much more electrophilic and the oxygen a better leaving group. libretexts.org The subsequent nucleophilic attack has more SN1 character. Transition state calculations in this scenario show a greater degree of C-O bond breaking before the nucleophile fully bonds. The positive charge is better stabilized on the more substituted carbon (C1), and therefore, the nucleophile preferentially attacks this position. By calculating the activation energies (the energy difference between the reactants and the transition state) for attack at both C1 and C2, computational models can quantitatively predict this change in regioselectivity.

Table 3: Calculated Activation Energies for Nucleophilic Ring-Opening of this compound Representative values for the reaction with a generic nucleophile (e.g., OH⁻).

| Reaction Condition | Site of Attack | Mechanism Type | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Basic (SN2) | C1 (more substituted) | SN2 | 25.5 |

| Basic (SN2) | C2 (less substituted) | SN2 | 21.0 |

| Acidic (SN1-like) | C1 (more substituted) | SN1-like | 15.2 |

| Acidic (SN1-like) | C2 (less substituted) | SN1-like | 18.5 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, ECD Spectra)

Computational methods have become indispensable tools for predicting spectroscopic parameters, which aids in structure verification and the assignment of absolute stereochemistry. acs.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a multi-step process. github.io First, a thorough conformational analysis is performed to identify all low-energy conformers. Next, for each conformer, the magnetic shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shielding values are then averaged based on the Boltzmann population of each conformer. Finally, these averaged values are scaled using a linear regression analysis derived from comparing calculated and experimental values for standard compounds (like TMS) to yield the predicted chemical shifts. This process can accurately distinguish between diastereomers and confirm structural assignments. acs.org

Electronic Circular Dichroism (ECD) Spectra: ECD spectroscopy is a critical technique for determining the absolute configuration of chiral molecules. nih.gov The prediction of an ECD spectrum is achieved using Time-Dependent Density Functional Theory (TD-DFT). technologynetworks.com Similar to NMR predictions, the process begins with a conformational search. For each significant conformer, the electronic transition energies and corresponding rotatory strengths are calculated. The final theoretical spectrum is generated by summing the contributions of each conformer, weighted by their Boltzmann population, and applying a broadening function (e.g., Gaussian) to simulate the experimental spectrum. For this compound, the calculated ECD spectrum is expected to show a specific pattern of positive and/or negative Cotton effects that is the mirror image of its (S)-enantiomer. Comparing the sign and shape of the calculated spectrum for the (R)-isomer with the experimental spectrum provides a reliable confirmation of the absolute stereochemistry. frontiersin.org

Table 4: Comparison of Hypothetical Experimental and Calculated NMR Chemical Shifts (ppm) for this compound Calculated values are Boltzmann-averaged based on the conformer populations in Table 2.

| Atom | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| 13C (C=O) | 169.5 | 170.1 |

| 13C (C1-epoxide) | 50.2 | 50.8 |

| 13C (C2-epoxide) | 48.5 | 48.9 |

| 1H (H1-epoxide) | 3.40 | 3.45 |

| 1H (H2a-epoxide) | 2.95 | 2.98 |

| 1H (H2b-epoxide) | 2.80 | 2.83 |

Solvent Effects and Intermolecular Interactions through Molecular Dynamics Simulations

While quantum chemical calculations are often performed in the gas phase or with implicit solvent models (like the Polarizable Continuum Model, PCM), Molecular Dynamics (MD) simulations allow for the study of the molecule with explicit solvent molecules. This provides a dynamic picture of how the solvent influences the molecule's behavior and structure.

In an MD simulation, a model of this compound is placed in a simulation box filled with a large number of solvent molecules (e.g., water, methanol, or chloroform). The interactions between all atoms are described by a force field, and the system's evolution over time is simulated by solving Newton's equations of motion.

These simulations can reveal several key insights. They can show how the presence of solvent molecules affects the conformational equilibrium by stabilizing certain conformers through specific intermolecular interactions, such as hydrogen bonds. For instance, in water, hydrogen bonds would form between water molecules and the oxygen atoms of the epoxide and the ester carbonyl. Analysis of the simulation trajectory can yield radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. This provides a detailed structural map of the solvent shell around this compound and quantifies the strength and nature of solute-solvent interactions.

Explorations of Biological Relevance and Mechanistic Aspects of Ethyl R 2 Oxiranylacetate Derivatives

Structure-Activity Relationship (SAR) Studies of Functionalized Oxiranylacetates

The biological activity of ethyl (R)-2-oxiranylacetate derivatives is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies, particularly in the context of enzymatic reactions, have shed light on how different functional groups on the oxirane ring influence their reactivity and selectivity. A key class of enzymes that interact with these compounds are epoxide hydrolases (EHs), which catalyze the hydrolysis of the oxirane ring to form corresponding diols.

Quantitative structure-activity relationship (QSAR) analyses have been conducted on a series of 2,2-disubstituted oxiranes, which serve as structural analogs to functionalized oxiranylacetates. These studies have revealed that both steric and electronic features of the substituents play a critical role in determining the enantioselectivity of the ring-opening reaction catalyzed by epoxide hydrolases. nih.govnih.gov

For instance, the introduction of different alkyl chain lengths, unsaturated moieties (like alkenyl or alkynyl groups), aromatic groups, and electronegative heteroatoms at various positions within the side chain significantly impacts the enantioselectivity of the enzymatic hydrolysis. nih.govnih.gov The presence of a carbon-carbon double or triple bond provides a flexible system for substrate modification, allowing for the fine-tuning of enantioselectivity. rsc.orgresearchgate.net This can lead to a more than ten-fold increase in enantiomeric excess values by carefully selecting the nature and configuration (E/Z) of the olefinic substrates. rsc.orgresearchgate.net

Predictive models, developed using multiple linear regression analysis and artificial neural networks, have shown that different epoxide hydrolases exhibit distinct preferences for steric and electronic properties of the substrates. nih.govnih.gov These models can help in the rational design of oxiranylacetate derivatives with enhanced reactivity and selectivity for specific biocatalytic applications.

Below is a data table summarizing the general trends observed in SAR studies of related oxirane compounds with epoxide hydrolases.

| Structural Modification on Oxirane Ring | Observed Effect on Enantioselectivity of Epoxide Hydrolase |

| Alkyl Chain Length | Varied enantioselectivity depending on the specific enzyme. |

| Unsaturated Moieties (Alkenyl, Alkynyl) | Significant enhancement of enantioselectivity; tunable by choice of double or triple bond and E/Z configuration. rsc.orgresearchgate.net |

| Aromatic Groups | Influences enantioselectivity, often with a preference for a specific stereoisomer. |

| Electronegative Heteroatoms | Alters electronic properties of the substrate, thereby affecting enzyme-substrate interactions and selectivity. nih.govnih.gov |

Elucidation of Enzyme-Substrate Interactions for Biotransformations

The biotransformation of this compound and its derivatives is primarily mediated by epoxide hydrolases (EHs). These enzymes catalyze the nucleophilic attack of a water molecule on one of the carbon atoms of the oxirane ring, leading to its opening and the formation of a vicinal diol. The mechanism of this reaction and the specific interactions between the enzyme and the substrate are crucial for understanding the observed stereoselectivity.

The active site of epoxide hydrolases contains a catalytic triad (B1167595) of amino acid residues, typically an aspartate, a histidine, and another aspartate or glutamate, which activates a water molecule for the nucleophilic attack. The mechanism is believed to involve a general base-catalyzed nucleophilic anti-addition of a water molecule to the oxirane ring or a nucleophilic attack of an active site carboxylate on the oxirane, followed by hydrolysis of the resulting acyl-enzyme intermediate. sci-hub.se

Computational studies, including molecular modeling and docking, are instrumental in visualizing and understanding these interactions at the molecular level. documentsdelivered.com These methods can predict how a substrate like this compound fits into the active site of an epoxide hydrolase and identify the key amino acid residues involved in binding and catalysis. For example, the orientation of the substrate in the active site, governed by steric and electrostatic interactions, determines which of the two oxirane carbons is more susceptible to nucleophilic attack, thus dictating the enantioselectivity of the reaction.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide further insights by correlating the 3D steric and electrostatic fields of the substrates with their biological activity. nih.gov These models can generate contour maps that highlight regions around the substrate where steric bulk or specific electrostatic properties are favorable or unfavorable for high enantioselectivity, aiding in the design of more efficient substrates for biotransformation. nih.gov

Investigating Potential Biological Targets and Pathways (Mechanistic Focus)

While the primary focus of research on this compound has been its role as a substrate for biocatalytic transformations, its derivatives, particularly those resulting from the ring-opening reaction, can possess biological activities of their own. The resulting vicinal diols are chiral building blocks for a variety of biologically active molecules.

One of the key enzymes that metabolize epoxides in vivo is soluble epoxide hydrolase (sEH). nih.gov This enzyme plays a significant role in the metabolism of endogenous signaling molecules, such as epoxyeicosatrienoic acids (EETs), which are involved in regulating blood pressure and inflammation. nih.gov Inhibition of sEH can lead to increased levels of EETs, which has therapeutic potential for treating hypertension and inflammatory diseases. nih.gov Therefore, derivatives of this compound could potentially be designed as inhibitors of sEH. SAR studies on sEH inhibitors have shown that specific structural features are required for potent inhibition. nih.gov

The identification of potential biological targets for novel chemical entities can be accelerated through in silico methods. nih.govf1000research.com Computational approaches, such as ligand-based and structure-based virtual screening, can be employed to predict the potential interaction of oxiranylacetate derivatives with a wide range of biological targets. nih.govf1000research.com These methods compare the structural and electronic features of the compounds with known ligands of various proteins, such as enzymes and receptors, to identify potential off-target activities or novel therapeutic applications. nih.govf1000research.com

For example, computational repositioning campaigns can screen libraries of compounds against databases of known biological targets to identify potential new uses. nih.govf1000research.com While specific studies on the biological targets of this compound derivatives are not extensively reported in the available literature, the principles of these computational methods suggest a viable strategy for future investigations into their mechanistic pathways and potential therapeutic relevance.

Emerging Trends and Future Perspectives in Research on Ethyl R 2 Oxiranylacetate

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The historical reliance on empirical, trial-and-error methods for developing synthetic routes and designing catalysts is gradually being supplemented by computational approaches. digitellinc.comresearchgate.net Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate the complexities of asymmetric catalysis and predict reaction outcomes with greater accuracy. digitellinc.comeurekalert.org

Machine learning models are being developed to forecast the enantioselectivity of catalysts for reactions involving chiral epoxides. digitellinc.comrsc.org These models utilize extensive datasets from past experiments to identify subtle patterns and relationships between a catalyst's structure and its performance. digitellinc.comchemrxiv.org By inputting the structures of reactants and a potential catalyst, AI algorithms can predict the likely enantiomeric excess (e.e.) of the product, thereby streamlining the catalyst selection process and minimizing the need for extensive experimental screening. rsc.orgrjptonline.org

Table 1: Applications of AI/ML in Asymmetric Synthesis

| Application Area | AI/ML Contribution | Potential Impact on Ethyl (R)-2-oxiranylacetate Research |

|---|---|---|

| Catalyst Design | Predicts catalyst performance based on structural descriptors. digitellinc.com | Faster identification of optimal catalysts for specific transformations. |

| Reaction Outcome Prediction | Forecasts product yield and enantioselectivity. rjptonline.orgchemai.io | Reduced experimental workload and resource consumption. |

| Retrosynthesis Planning | Generates novel and efficient synthetic routes. nih.gov | Accelerated discovery of new derivatives and complex molecules. |

| Mechanism Elucidation | Identifies key factors governing reaction selectivity. chemrxiv.org | Deeper understanding of reaction dynamics to improve control. |

Sustainable Synthesis and Catalytic Innovations for Oxiranylacetate Derivatives

The principles of green chemistry are increasingly influencing the synthesis of chiral compounds, with a focus on reducing waste, energy consumption, and the use of hazardous substances. mdpi.comgranthaalayahpublication.org Research into the synthesis of this compound and its derivatives is actively pursuing more sustainable and efficient catalytic methods.

Biocatalysis has emerged as a highly attractive green alternative to traditional chemical methods. researchgate.netnih.gov Enzymes such as lipases and epoxide hydrolases offer exceptional enantioselectivity and regioselectivity under mild reaction conditions (neutral pH, atmospheric pressure, and normal temperature). researchgate.netnih.gov These biocatalysts can be employed for the kinetic resolution of racemic epoxides or the direct asymmetric epoxidation of prochiral olefins, providing environmentally benign pathways to enantiopure products. researchgate.netmdpi.com For instance, a chemo-enzymatic route starting from levoglucosenone, a biobased compound, has been developed to produce chiral epoxides like ethyl (S)-3-(oxiran-2-yl)propanoate, highlighting a safer and more sustainable pathway compared to methods using hazardous reagents. mdpi.comresearchgate.net

Innovations in chemo-catalysis are also contributing to sustainability. This includes the development of catalysts based on earth-abundant metals and organocatalysts, which avoid the environmental and economic issues associated with toxic or rare metals. granthaalayahpublication.org These modern catalysts are designed to facilitate reactions under milder conditions, use eco-friendly feedstocks, and improve selectivity, thereby minimizing the formation of unwanted byproducts. researchgate.net The goal is to create processes that are not only efficient but also inherently safer and less impactful on the environment. mdpi.com

Table 2: Comparison of Catalytic Strategies for Chiral Epoxide Synthesis

| Catalytic Strategy | Key Advantages | Representative Catalysts |

|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.netnih.gov | Lipases, Epoxide Hydrolases, Monooxygenases. researchgate.netnih.gov |

| Chemo-catalysis (Green) | Use of earth-abundant metals, reduced toxicity, high efficiency. granthaalayahpublication.orgresearchgate.net | Organocatalysts, Earth-abundant metal complexes. granthaalayahpublication.orgacs.org |

| Chemo-enzymatic | Combines the benefits of both chemical and biological catalysts for novel routes. mdpi.com | Lipase-mediated oxidation followed by chemical steps. mdpi.comresearchgate.net |

Expansion into Novel Material Science Applications (e.g., Chiral Polymers)

The unique stereochemistry of this compound makes it a valuable monomer or building block for the synthesis of advanced materials, particularly chiral polymers. These polymers, which possess a specific three-dimensional arrangement, are gaining attention for their unique chiroptical properties and potential applications in diverse fields. mdpi.comrsc.org

Chiral polymers derived from achiral monomers can be synthesized using chiral initiators or catalysts, where the chirality is transferred to the polymer's helical structure. nih.govresearchgate.net this compound can serve as a key component in creating polymers with a controlled, single-handed helical structure. The resulting materials exhibit unique interactions with light, making them suitable for applications in optics and electronics, such as in the development of materials for circularly polarized luminescence. rsc.org

The functional ester group and the reactive oxirane ring of this compound allow for its incorporation into various polymer backbones, such as polyethers or polyesters, through ring-opening polymerization. rsc.org The inherent chirality of the monomer unit imparts stereoregularity to the polymer chain, influencing its macroscopic properties like crystallinity and melting point. rsc.org These chiral polymers are being explored for use as stationary phases in chiral chromatography, as enantioselective sensors, and in asymmetric catalysis where the polymer itself acts as a recyclable chiral ligand or catalyst. nih.govmdpi.com

Development of Advanced Analytical Techniques for In-Process Monitoring

To optimize the synthesis of enantiomerically pure compounds like this compound, precise control over reaction conditions and a deep understanding of reaction kinetics are essential. Process Analytical Technology (PAT) is becoming central to achieving this control, enabling real-time, in-process monitoring of chemical reactions. chemrxiv.org

Advanced analytical techniques are being integrated directly into reaction systems to provide continuous data on the concentration of reactants, intermediates, and products. chemrxiv.orguvic.ca Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV/Visible spectroscopy are powerful tools for tracking the progress of a reaction without the need for sampling and offline analysis. chemrxiv.org For chiral synthesis, specialized techniques are crucial for monitoring the enantiomeric excess in real time.

Mass spectrometry (MS), particularly when coupled with chiral derivatization agents or chiral selectors, is a highly sensitive method for discriminating between enantiomers. acs.org Ion Mobility-Mass Spectrometry (IMS-MS) is another advanced technique that separates ions based on their size and shape, offering a way to distinguish between chiral molecules. uvic.caacs.org The development of these in-situ monitoring tools allows for dynamic optimization of reaction parameters, ensuring high yields and enantioselectivity while improving process safety and efficiency. chemrxiv.org

Table 3: Advanced Analytical Techniques for Monitoring Asymmetric Synthesis

| Technique | Information Provided | Application in this compound Synthesis |

|---|---|---|

| In-situ NMR | Quantitative data on reactants, products, and intermediates. uvic.ca | Real-time tracking of conversion and byproduct formation. |

| In-situ FTIR/IR | Monitoring of functional group changes. chemrxiv.org | Following the consumption of starting materials and formation of the oxirane ring. |

| Mass Spectrometry (MS) | Identification of reaction components and enantiomeric purity (with chiral methods). acs.org | High-sensitivity monitoring of reaction progress and enantioselectivity. |

| UHPLC | Final quantification of products and impurities. chemrxiv.org | Precise determination of yield and enantiomeric excess at reaction completion. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl (R)-2-oxiranylacetate, and how is its enantiomeric purity validated?

- Methodological Answer : Synthesis typically involves stereoselective epoxidation of ethyl (R)-2-vinylacetate using chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution. Post-synthesis, enantiomeric purity is confirmed via chiral HPLC with a cellulose-based column, comparing retention times to racemic standards. Optical rotation ([α]D) measurements and X-ray crystallography (for single crystals) provide additional validation. For example, single-crystal X-ray studies, as demonstrated in analogous compounds, resolve stereochemistry unambiguously .

Q. Which spectroscopic techniques are critical for structural characterization, and what key markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on H NMR signals for the oxirane ring (δ 3.1–3.5 ppm for epoxide protons) and ester carbonyl (δ 4.1–4.3 ppm for ethyl group). C NMR confirms the carbonyl (δ 170–175 ppm) and epoxide carbons (δ 45–55 ppm).

- IR Spectroscopy : Look for ester C=O stretching (~1740 cm) and epoxide ring vibrations (~1250 cm).

- Mass Spectrometry : Molecular ion peaks ([M+H]) and fragmentation patterns (e.g., loss of ethyl group or epoxide ring cleavage) should align with theoretical predictions.

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How can researchers ensure experimental reproducibility in synthesizing this compound?

- Methodological Answer :